2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine
Overview
Description
2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides reasonable yields and is a convenient procedure for the formation of 2-substituted thiazolo[4,5-b]pyridines.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions often involve the use of ethanol as a solvent and moderate temperatures to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which have been evaluated for their biological activities .
Scientific Research Applications
2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Biological Studies: It serves as a scaffold for the development of molecules with biological activities, including enzyme inhibition and receptor modulation.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, the chloromethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines share structural similarities with 2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine.
Pyridine Derivatives: Pyridine-based heterocyclic compounds, including those with fused thiazole rings, exhibit similar pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chloromethyl group, which enhances its reactivity and potential for further functionalization. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .
Properties
IUPAC Name |
2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKJSQLIHPQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557376 | |
Record name | 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-35-3 | |
Record name | 2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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